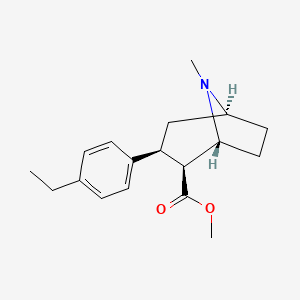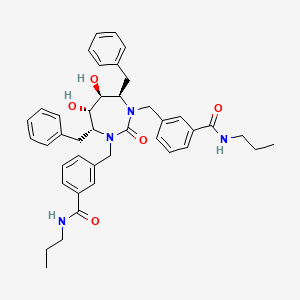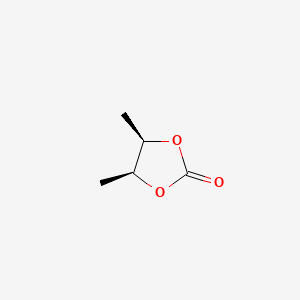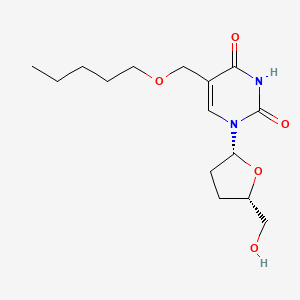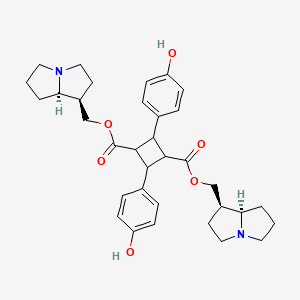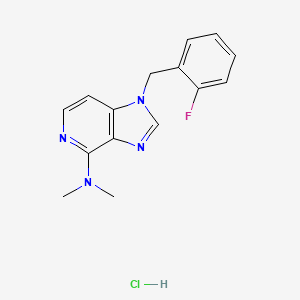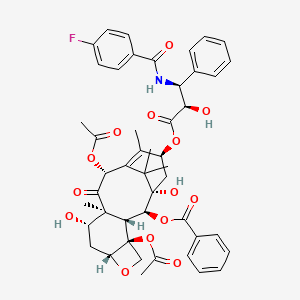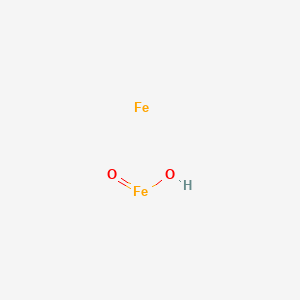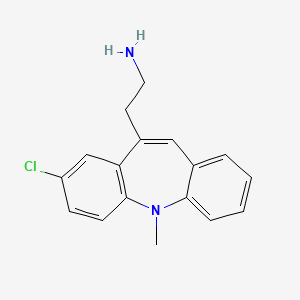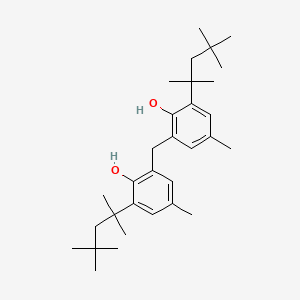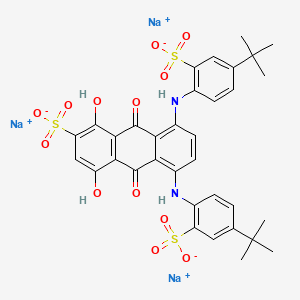
Trisodium 5,8-bis((4-(1,1-dimethylethyl)-2-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(lactic acid) , is a biodegradable and bioactive thermoplastic derived from renewable resources such as corn starch or sugarcane. It is widely used in various applications due to its environmentally friendly properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(lactic acid) is synthesized through the polymerization of lactic acid. The two primary methods for its synthesis are:
Direct Condensation Polymerization: This method involves the direct condensation of lactic acid monomers, resulting in the formation of water as a byproduct. The reaction is typically carried out under reduced pressure and elevated temperatures to remove the water and drive the polymerization forward.
Ring-Opening Polymerization: This method involves the polymerization of lactide, a cyclic dimer of lactic acid. The reaction is catalyzed by metal catalysts such as tin(II) octoate and is carried out at temperatures ranging from 130°C to 180°C.
Industrial Production Methods
Industrial production of Poly(lactic acid) typically involves the ring-opening polymerization method due to its ability to produce high molecular weight polymers with better control over the polymer structure. The process includes the following steps:
Fermentation: Lactic acid is produced through the fermentation of carbohydrates by bacteria.
Purification: The lactic acid is purified to remove impurities.
Polymerization: The purified lactic acid is converted to lactide, which is then polymerized to form Poly(lactic acid).
Chemical Reactions Analysis
Types of Reactions
Poly(lactic acid) undergoes various chemical reactions, including:
Hydrolysis: Poly(lactic acid) is susceptible to hydrolysis, especially in the presence of moisture, leading to the breakdown of the polymer into lactic acid monomers.
Thermal Degradation: At elevated temperatures, Poly(lactic acid) can undergo thermal degradation, resulting in the formation of oligomers and monomers.
Photodegradation: Exposure to ultraviolet light can cause the degradation of Poly(lactic acid), leading to a reduction in molecular weight and mechanical properties.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often accelerated by acidic or basic conditions.
Thermal Degradation: Elevated temperatures, typically above 200°C.
Photodegradation: Ultraviolet light exposure.
Major Products Formed
Hydrolysis: Lactic acid monomers.
Thermal Degradation: Oligomers and lactic acid monomers.
Photodegradation: Lower molecular weight fragments and lactic acid monomers.
Scientific Research Applications
Poly(lactic acid) has a wide range of scientific research applications, including:
Biodegradable Plastics: Used in the production of biodegradable plastic products such as packaging materials, disposable cutlery, and agricultural films.
Medical Devices: Used in the fabrication of medical devices such as sutures, stents, and drug delivery systems due to its biocompatibility and biodegradability.
Tissue Engineering: Used as a scaffold material for tissue engineering applications, providing a temporary structure for cell growth and tissue regeneration.
Pharmaceuticals: Used in the formulation of controlled-release drug delivery systems, allowing for the sustained release of therapeutic agents.
Mechanism of Action
The mechanism of action of Poly(lactic acid) primarily involves its biodegradation into lactic acid monomers. The lactic acid is then metabolized by the body through the tricarboxylic acid cycle, ultimately being converted to carbon dioxide and water. The biodegradation process is influenced by factors such as molecular weight, crystallinity, and environmental conditions.
Comparison with Similar Compounds
Poly(lactic acid) can be compared with other biodegradable polymers such as:
Poly(glycolic acid): Similar to Poly(lactic acid) but has a faster degradation rate and is more hydrophilic.
Poly(caprolactone): Has a slower degradation rate and is more flexible compared to Poly(lactic acid).
Poly(hydroxybutyrate): Has similar biodegradability but different mechanical properties and thermal stability.
Poly(lactic acid) is unique due to its balance of mechanical properties, biodegradability, and biocompatibility, making it suitable for a wide range of applications.
Properties
CAS No. |
83006-69-3 |
|---|---|
Molecular Formula |
C34H31N2Na3O13S3 |
Molecular Weight |
840.8 g/mol |
IUPAC Name |
trisodium;5,8-bis(4-tert-butyl-2-sulfonatoanilino)-1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C34H34N2O13S3.3Na/c1-33(2,3)16-7-9-18(23(13-16)50(41,42)43)35-20-11-12-21(36-19-10-8-17(34(4,5)6)14-24(19)51(44,45)46)27-26(20)31(39)28-22(37)15-25(52(47,48)49)30(38)29(28)32(27)40;;;/h7-15,35-38H,1-6H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |
InChI Key |
CUPNGHZDSXEEBW-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)[O-])C(=O)C5=C(C3=O)C(=CC(=C5O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


